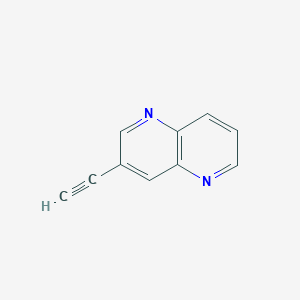
3-Ethynyl-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of an ethynyl group attached to the third position of the 1,5-naphthyridine ring
Métodos De Preparación
The synthesis of 3-Ethynyl-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the use of a Suzuki cross-coupling reaction. In this method, 3-bromo-1,5-naphthyridine is reacted with an ethynylboronic acid in the presence of a palladium catalyst to yield this compound . Another approach involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Ethynyl-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Ethynyl-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context of its use. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
3-Ethynyl-1,5-naphthyridine can be compared with other naphthyridine derivatives such as 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine and 2-((Trimethylsilyl)ethynyl)pyridin-3-ol . These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the ethynyl group in this compound makes it unique and contributes to its distinct reactivity and applications.
Propiedades
Fórmula molecular |
C10H6N2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-ethynyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H6N2/c1-2-8-6-10-9(12-7-8)4-3-5-11-10/h1,3-7H |
Clave InChI |
XONUXNJVBSUFDD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(C=CC=N2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


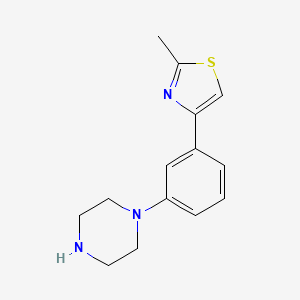

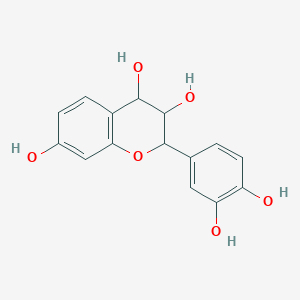
![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
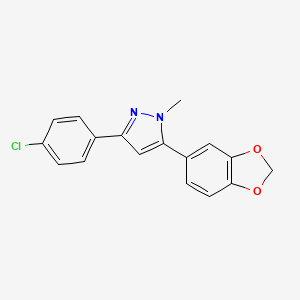
![{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol](/img/structure/B13868915.png)

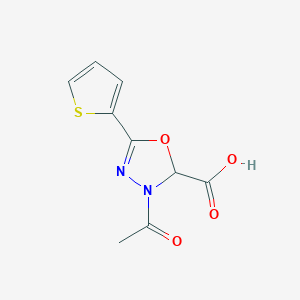
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)

